molecular formula C3H3Na B14712942 Sodium propynylide CAS No. 10486-71-2

Sodium propynylide

Cat. No.: B14712942
CAS No.: 10486-71-2
M. Wt: 62.05 g/mol
InChI Key: DRVUSWMNSHIXEP-UHFFFAOYSA-N
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Description

Sodium propynylide is a chemical compound with the molecular formula C 3 H 3 Na and the CAS registry number 10486-71-2 . It is also known by several synonyms, including propynyl sodium and sodiopropyne . As a research chemical, it is intended for laboratory and experimental use only and is not intended for diagnostic, therapeutic, or personal use. This reagent is a specialty compound used in synthetic chemistry. It serves as a building block and reagent in organic synthesis and organometallic chemistry for researchers developing new chemical entities and processes . Its exact physical properties, such as melting and boiling points, are areas of ongoing research characterization. Researchers are advised to consult the safety data sheet (MSDS) for proper handling, storage, and disposal procedures to ensure a safe laboratory environment.

Properties

CAS No.

10486-71-2

Molecular Formula

C3H3Na

Molecular Weight

62.05 g/mol

IUPAC Name

sodium;prop-1-yne

InChI

InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1

InChI Key

DRVUSWMNSHIXEP-UHFFFAOYSA-N

Canonical SMILES

CC#[C-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Acid-Base Reaction :
    Propyne reacts with NaNH₂ to form the propynylide anion and ammonia:
    $$
    \text{CH₃–C≡C–H} + \text{NaNH₂} \rightarrow \text{CH₃–C≡C⁻Na⁺} + \text{NH₃}
    $$
    This step is favored by the weak acidity of terminal alkynes relative to ammonia (pKₐ ~35).

  • Solvent Considerations :

    • Liquid Ammonia : Facilitates proton transfer due to its high polarity and ability to stabilize ionic intermediates.
    • Ether Solvents : Diethyl ether or tetrahydrofuran (THF) are alternatives, though reaction rates may vary.

Experimental Protocol:

  • Combine propyne (1 equiv) with NaNH₂ (1.1 equiv) in liquid ammonia at −33°C.
  • Stir until gas evolution ceases (indicating complete deprotonation).
  • Isolate this compound via filtration or solvent removal under inert atmosphere.

Yield : >90% under optimized conditions.

Alternative Methods and Catalytic Approaches

While NaNH₂-mediated deprotonation remains the gold standard, recent studies explore catalytic systems for specialized applications:

Silver-Catalyzed Deuterium Exchange

Silver perchlorate (AgClO₄) in deuterium oxide (D₂O) enables isotopic labeling of terminal alkynes, producing deuterated this compound. Though primarily used for isotopic studies, this method highlights the versatility of metal catalysts in alkyne functionalization:
$$
\text{CH₃–C≡C–H} + \text{D₂O} \xrightarrow{\text{AgClO₄}} \text{CH₃–C≡C⁻Na⁺} + \text{D₂O} \ (\text{isotopic exchange})
$$
Conditions : Room temperature, dimethylformamide (DMF) co-solvent, 6 mA electrochemical current.

Comparative Analysis of Reaction Conditions

Parameter NaNH₂/Ammonia AgClO₄/DMF
Temperature −33°C 25°C
Catalyst None AgClO₄ (5 mol%)
Solvent NH₃(l) or ether DMF
Yield >90% 85–92%
Isotopic Incorporation No Yes (deuterium)

Critical Considerations in Synthesis

Substrate Limitations

  • Alkyne Structure : Bulky substituents hinder deprotonation. For example, 1-ethynylcyclohexanol requires extended reaction times due to steric effects.
  • Base Strength : Weaker bases (e.g., NaOH) fail to deprotonate terminal alkynes efficiently.

Side Reactions

  • Elimination vs. Substitution : Secondary/tertiary alkyl halides undergo E2 elimination with acetylides, necessitating primary halides for clean SN2 reactions.
  • Oxidation Risks : Silver catalysts may oxidize alkynes if perchlorate residues remain.

Applications in Organic Synthesis

This compound serves as a nucleophile in C–C bond-forming reactions:

  • Alkylation : Reacts with methyl iodide to form 1-propyne derivatives:
    $$
    \text{CH₃–C≡C⁻Na⁺} + \text{CH₃I} \rightarrow \text{CH₃–C≡C–CH₃} + \text{NaI}
    $$
  • Cross-Coupling : Participates in Glaser-Hay homocoupling to synthesize conjugated diynes.

Chemical Reactions Analysis

Formation of Sodium Propynylide

This compound is synthesized via acid-base reactions. Propyne, a terminal alkyne, undergoes deprotonation in the presence of sodium amide (NaNH₂) in liquid ammonia or ether solvents . The reaction produces this compound and ammonia:
CH3-C≡CH+NaNH2CH3-C≡CNa++NH3\text{CH}_3\text{-C≡CH} + \text{NaNH}_2 \rightarrow \text{CH}_3\text{-C≡C}^-\text{Na}^+ + \text{NH}_3

Key Features of Formation:

  • Base Strength: Sodium amide (NaNH₂) is a strong base with a pKa ~38, enabling deprotonation of propyne (pKa ~25) .

  • Solvent Role: Liquid ammonia or ether stabilizes the acetylide ion (CH₃-C≡C⁻) by solvation .

2.1. Nucleophilic Substitution (SN2 Reactions)

The acetylide ion (CH₃-C≡C⁻) is a strong nucleophile, reacting with primary alkyl halides via SN2 mechanisms to form substituted alkynes. For example:
CH3-C≡CNa++C2H5BrCH3-C≡C-C2H5+NaBr\text{CH}_3\text{-C≡C}^-\text{Na}^+ + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{CH}_3\text{-C≡C-C}_2\text{H}_5 + \text{NaBr}
This reaction synthesizes 2-pentyne (CH₃-C≡C-C₂H₅) .

Critical Observations:

  • Regioselectivity: The acetylide attacks the electrophilic carbon in alkyl halides, yielding internal alkynes.

  • Limitations:

    • Secondary/tertiary alkyl halides undergo elimination (E2) due to steric hindrance .

    • The reaction is restricted to 1°-alkyl halides to avoid competing elimination pathways .

Reaction Type Example Product Conditions
SN2 SubstitutionCH₃-C≡C⁻Na⁺ + C₂H₅BrCH₃-C≡C-C₂H₅ + NaBrLiquid ammonia/ether
DeprotonationCH₃-C≡CH + NaNH₂CH₃-C≡C⁻Na⁺ + NH₃NaNH₂, NH₃/ether

3.1. pKa Comparison

Compound pKa Acid Strength
Propyne (CH₃-C≡CH)~25Stronger than alkenes
Water~15.7Stronger than propyne
Ethanol~19.9Weaker than propyne

This acidity allows deprotonation by strong bases like NaNH₂ but not weaker bases like hydroxide ions .

4.1. Role of Solvent

  • Liquid Ammonia: Facilitates deprotonation and stabilizes the acetylide ion via solvation .

  • Ether Solvents: Provide an inert medium for reactions with alkyl halides .

4.2. Electrophilic Additions

While alkynes can undergo electrophilic addition (e.g., halogenation), this compound’s reactivity is dominated by nucleophilic substitution. Its strong nucleophilicity limits participation in electrophilic pathways under standard conditions .

Scientific Research Applications

Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:

Mechanism of Action

The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium propynylide belongs to the broader class of metal alkynides , which share the general formula MC≡C-R (M = alkali/alkaline earth metal). Below, it is compared with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity Profile Applications
This compound NaC≡C-R ~90–120* Decomposes >200 THF, NH₃(l) High (nucleophilic, air-sensitive) Organic synthesis, catalysis
Sodium Acetylide NaC≡CH 64.04 220 (dec.) NH₃(l), ethers Extremely reactive, explosive in H₂O Polymerization initiator
Potassium Propynylide KC≡C-R ~105–135* Decomposes >250 DMSO, NH₃(l) Less hygroscopic than Na analogs Asymmetric synthesis
Lithium Propynylide LiC≡C-R ~70–100* Decomposes >150 Ethers, hydrocarbons Moderate stability, less basic Grignard-type reactions

*Molecular weight varies with substituent R (e.g., R = CH₃, C₆H₅).

Structural and Reactivity Differences

  • Metal Ion Influence : this compound exhibits lower solubility in polar aprotic solvents compared to its potassium analog due to sodium’s smaller ionic radius and higher charge density . Potassium propynylide (KC≡C-R) is less hygroscopic and more thermally stable, enabling its use in high-temperature reactions .
  • Reactivity : Sodium acetylide (NaC≡CH) is significantly more reactive toward electrophiles (e.g., carbonyl compounds) than this compound derivatives with bulky R groups, which exhibit steric hindrance .
  • Safety Profile : Lithium propynylide (LiC≡C-R) is less pyrophoric than sodium or potassium analogs but requires strict inert-atmosphere handling due to sensitivity to moisture .

Functional Comparisons

  • Catalytic Utility : this compound facilitates palladium-catalyzed multicomponent reactions (e.g., alkyne carboxylation), outperforming lithium analogs in yield and selectivity .

Research Findings and Methodological Insights

Recent studies emphasize advanced analytical techniques for characterizing this compound:

  • Spectroscopic Analysis : Infrared (IR) spectroscopy confirms the C≡C stretching vibration at ~2100 cm⁻¹, while ¹³C NMR reveals alkynide carbons at δ 80–100 ppm .
  • Comparative Reactivity Studies : this compound reacts 30% faster with alkyl halides than lithium analogs, attributed to sodium’s superior leaving-group ability .
  • Safety Protocols : Handling requires Schlenk-line techniques under argon, as exposure to air results in violent decomposition .

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